(R)-2-Bromo Phenylephrine Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

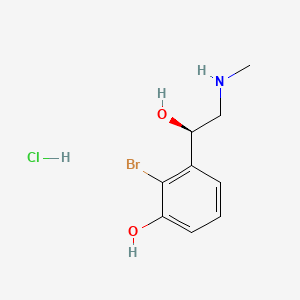

“®-2-Bromo Phenylephrine Hydrochloride” is an adrenergic agent, which functions as a β-receptor sympathomimetic drug . It is chemically related to adrenaline and ephedrine .

Synthesis Analysis

An asymmetric synthesis of “®-2-Bromo Phenylephrine Hydrochloride” has been developed with high enantiomeric excess based on hydrolytic kinetic resolution of a styrene oxide derivative using (R,R)-SalenCoIIIOAc complex . An efficient method for the synthesis of enantiomerically pure ®-phenylephrine hydrochloride has been reported . A new method for the synthesis of ®-phenylephrine hydrochloride using CBS reduction has also been presented .Molecular Structure Analysis

The molecular formula of “®-2-Bromo Phenylephrine Hydrochloride” is C9H13NO2.ClH . The molecular weight is 203.66 g/mol . The InChI is InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,9-12H,6H2,1H3;1H/t9-;/m0./s1 .Chemical Reactions Analysis

The thermal decomposition processes of “®-2-Bromo Phenylephrine Hydrochloride” in nitrogen (N2) and air atmosphere were investigated by multiple scanning rate method ranged from 300 to 950 K under 0.1 MPa . The thermal decomposition process in N2 could be divided into three stages according to breaking of chemical bond, while thermal decomposition process in air was more complex .Physical And Chemical Properties Analysis

“®-2-Bromo Phenylephrine Hydrochloride” is an odorless white microcrystalline powder . It has a bitter taste and the pH of a 1% aqueous solution is about 5 .Scientific Research Applications

Novel Method Development in Chromatography

A study by Rohit et al. (2016) developed a novel and economical stability-indicating RP-HPLC method for estimating Phenylephrine hydrochloride in tablet dosage form, providing a new analytical approach for drug quality control and stability testing Rohit, D., Tandel, J. N., Chauhan, P., & Shah, S. K. (2016).

Stereoselective Synthesis

Peng et al. (2014) discovered a short-chain dehydrogenase/reductase from Serratia marcescens BCRC 10948 capable of converting 1-(3-hydroxyphenyl)-2-(methylamino) ethanone (HPMAE) into (R)-Phenylephrine, highlighting a biotechnological approach for producing (R)-Phenylephrine (Peng, G., Kuan, Y.-C., Chou, H.-Y., Fu, T.-K., Lin, J.-S., Hsu, W., & Yang, M.-T. (2014)).

Analytical Techniques for Pharmaceutical Formulation

A study by Knochen and Giglio (2004) proposed a flow injection method for determining Phenylephrine hydrochloride in pharmaceutical dosage forms, showcasing the method's linearity and precision Knochen, M., & Giglio, J. (2004). Similarly, a study by Kalyankar et al. (2021) developed a novel UV spectrophotometric method for simultaneous estimation of bromhexine hydrochloride and phenylephrine hydrochloride in combined tablet dosage forms, emphasizing the method's accuracy and precision Kalyankar, T. M., Wadher, S. J., Bodhankar, M. R., & Sayed, M. F. (2021).

Solubility and Thermodynamic Properties

Wan et al. (2020) investigated the solubility of (R)-(-)-Phenylephrine hydrochloride in various solvents, providing insights into its solvent effects and molecular interactions, useful for pharmaceutical formulation Wan, Y., Zhao, R., Zhang, P., He, H., Sha, J., Li, T., & Ren, B. (2020).

Mechanism of Action

Target of Action

®-2-Bromo Phenylephrine Hydrochloride, also known as Phenylephrine, is primarily an alpha-1 adrenergic agonist . Its primary targets are the alpha-1 adrenergic receptors . These receptors play a crucial role in the regulation of blood pressure and pupil dilation .

Mode of Action

Phenylephrine selectively binds to alpha-1 adrenergic receptors , causing venous and arterial vasoconstriction . This interaction with its targets results in an increase in blood pressure and pupil dilation .

Biochemical Pathways

The action of Phenylephrine is mediated by its interaction with alpha-1 adrenergic receptors. This interaction leads to the activation of the G-protein-coupled receptor pathway , which results in the constriction of both arteries and veins .

Pharmacokinetics

Phenylephrine is primarily metabolized in the liver and eliminated in the urine . It has a bioavailability of 38% through the gastrointestinal tract . The onset of action is very rapid when administered intravenously and within 20 minutes when taken orally . It has an elimination half-life of 2.1–3.4 hours . Due to its short half-life, it needs to be dosed more frequently to sustain its pharmacological effects .

Result of Action

The molecular and cellular effects of Phenylephrine’s action include an increase in blood pressure and pupil dilation . It also causes local vasoconstriction . These effects are due to its selective binding to alpha-1 adrenergic receptors and the subsequent activation of the G-protein-coupled receptor pathway .

Action Environment

The action of Phenylephrine can be influenced by environmental factors. For instance, its thermal decomposition processes in nitrogen and air atmospheres have been studied . The results suggested that storage periods of Phenylephrine in selected atmospheres were not less than three years at 298.15 K . Furthermore, thermal decomposition processes in selected atmospheres were always endothermic, non-spontaneous, and entropy reduction process .

Safety and Hazards

properties

IUPAC Name |

2-bromo-3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2.ClH/c1-11-5-8(13)6-3-2-4-7(12)9(6)10;/h2-4,8,11-13H,5H2,1H3;1H/t8-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWEQEFFVTALJTD-QRPNPIFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=C(C(=CC=C1)O)Br)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H](C1=C(C(=CC=C1)O)Br)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Methanesulfonyl)phenyl]-1H-benzimidazole](/img/structure/B589615.png)